molecular formula C13H20ClNO2 B5483672 N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride

Cat. No.: B5483672
M. Wt: 257.75 g/mol
InChI Key: ZXLRPRSQCGOZHP-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a phenoxy group substituted with a prop-2-enoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride typically involves the following steps:

    Alkylation of Phenol: The starting material, 4-hydroxyphenol, is alkylated with prop-2-enyl bromide in the presence of a base such as potassium carbonate to form 4-prop-2-enoxyphenol.

    Etherification: The 4-prop-2-enoxyphenol is then reacted with ethylene oxide in the presence of a catalyst like potassium hydroxide to form 2-(4-prop-2-enoxyphenoxy)ethanol.

    Amination: The 2-(4-prop-2-enoxyphenoxy)ethanol is then subjected to amination with ethylamine under reflux conditions to yield N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; typically carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different functional groups.

Scientific Research Applications

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride can be compared with other similar compounds such as:

    N-ethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride: Similar structure but with an ethyl group instead of a prop-2-enoxy group.

    N-ethyl-2-(4-propoxyphenoxy)ethanamine: Similar structure but with a propoxy group instead of a prop-2-enoxy group.

    N-ethyl-2-phenoxyethanamine;hydrochloride: Lacks the additional substituents on the phenoxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specialized applications.

Properties

IUPAC Name

N-ethyl-2-(4-prop-2-enoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-10-15-12-5-7-13(8-6-12)16-11-9-14-4-2;/h3,5-8,14H,1,4,9-11H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLRPRSQCGOZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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